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molecular formula C14H18N2O5 B2413654 Diethyl 2-(((2-methoxypyridin-3-yl)amino)methylene)malonate CAS No. 5671-75-0

Diethyl 2-(((2-methoxypyridin-3-yl)amino)methylene)malonate

Cat. No. B2413654
M. Wt: 294.307
InChI Key: NZPPCTQNAUXHIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05952504

Procedure details

3-amino-2-methoxypyridine (12.0 g) was reacted with diethyl ethoxymethylene malonate (23.0 g) at a temperature of 120° C. to 130° C. for 30 minutes while distilling ethanol produced during the reaction. After completion of the reaction, the reaction mixture was cooled to 60° C., and poured into petroleum ether (200 ml) and cooled to 0° C. The resulting precipitates were filtered to give 23.5 g (82%) of the titled compound.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([O:8][CH3:9])=[N:4][CH:5]=[CH:6][CH:7]=1.CCO[CH:13]=[C:14]([C:20]([O:22][CH2:23][CH3:24])=[O:21])[C:15]([O:17][CH2:18][CH3:19])=[O:16]>>[CH2:23]([O:22][C:20]([C:14](=[CH:13][NH:1][C:2]1[C:3]([O:8][CH3:9])=[N:4][CH:5]=[CH:6][CH:7]=1)[C:15]([O:17][CH2:18][CH3:19])=[O:16])=[O:21])[CH3:24]

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
NC=1C(=NC=CC1)OC
Name
Quantity
23 g
Type
reactant
Smiles
CCOC=C(C(=O)OCC)C(=O)OCC
Step Two
Name
petroleum ether
Quantity
200 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
while distilling ethanol
CUSTOM
Type
CUSTOM
Details
produced during the reaction
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
CUSTOM
Type
CUSTOM
Details
The resulting precipitates
FILTRATION
Type
FILTRATION
Details
were filtered

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C(C(=O)OCC)=CNC=1C(=NC=CC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 23.5 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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